- Biosynthesis and biological activity of enniatinsPharmazie, 2007, 62(8), 563-568,
Cas no 917-13-5 (Enniatin B)

Enniatin B Chemical and Physical Properties
Names and Identifiers
-
- Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl]
- Enniatin B
- [ "" ]
- 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, cyclic peptide deriv. (ZCI)
- Enniatin B (6CI, 7CI, 8CI)
- Cyclo(3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl)
- E 5411
- UNII-H02S2TZR95
- 1ST001560
- Q27133360
- ACon0_000434
- CHEBI:64649
- SCHEMBL20335498
- NS00094905
- ENNIATIN B [MI]
- BE162722
- CYCLO((2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL)
- CHEMBL469036
- SMR000440570
- BRD-K01613490-001-01-9
- 2,8,14-Triaza-3,6,9,12,15,18-hexakis(methylethyl)-2,8,14-trimethyl-5,11,17-trioxacyclooctadecane-1,4,7,10,13,16-hexaone
- 1ST001560-100
- MLS000876784
- ACon1_001415
- HY-N3806
- (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- DTXSID30891862
- CS-0024254
- Enniatin B Solution in Acetonitrile, 100ug/mL
- (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-Hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone
- 917-13-5
- Enniatins
- (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15, 18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8, 11,14,17-hexone
- 3-N-Methylvaline Enniatin
- MEGxm0_000284
- (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- HMS2269N19
- NCGC00180529-01
- AKOS032948909
- H02S2TZR95
- G12519
- (3s,6r,9s,12r,18r)-3,9,15-tris((2s)-butan-2-yl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- 6,12,18-triisopropyl-4,10,16-trimethyl-3,9,15-tris(sec-butyl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- 4,10,16-trimethyl-3,6,9,12,15,18-hexakis(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- (3s,6r,9s,12r,18r)-3,9,15-tris[(2s)-butan-2-yl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- DA-73116
- DTXCID301031283
-
- MDL: MFCD00236425
- Inchi: 1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1
- InChI Key: MIZMDSVSLSIMSC-VYLWARHZSA-N
- SMILES: C([C@H]1OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C1=O)(C)C
Computed Properties
- Exact Mass: 639.40900
- Monoisotopic Mass: 639.409
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 45
- Rotatable Bond Count: 6
- Complexity: 952
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 140A^2
- XLogP3: 6.5
Experimental Properties
- Color/Form: Powder
- Density: 1.036
- Boiling Point: 827°Cat760mmHg
- Flash Point: 454°C
- Refractive Index: 1.459
- Solubility: DMSO: soluble10mg/mL
- PSA: 139.83000
- LogP: 2.96610
Enniatin B Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
LKT Labs | E537334-5 mg |
Enniatin B |
917-13-5 | ≥98% | 5mg |
$1,171.30 | 2023-07-11 | |
TRC | E556005-500μg |
Enniatin B |
917-13-5 | 500μg |
$ 215.00 | 2022-06-05 | ||
TRC | E556005-5mg |
Enniatin B |
917-13-5 | 5mg |
$1430.00 | 2023-05-18 | ||
ChemScence | CS-0024254-5mg |
Enniatin B |
917-13-5 | 5mg |
$1500.0 | 2022-04-26 | ||
Apollo Scientific | BIE9700-5mg |
Enniatin B |
917-13-5 | 5mg |
£665.00 | 2025-02-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202150-1 mg |
Enniatin B, |
917-13-5 | 90% (HPLC) | 1mg |
¥1,060.00 | 2023-07-11 | |
BioAustralis | BIA-E1167-5mg |
Enniatin B |
917-13-5 | >95% by HPLC | 5mg |
$790.00 | 2024-07-19 | |
Ambeed | A411589-5mg |
(3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-Hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone |
917-13-5 | 98% | 5mg |
$342.0 | 2023-07-11 | |
1PlusChem | 1P00GSAD-1mg |
Enniatin B |
917-13-5 | ≥95% | 1mg |
$152.00 | 2025-02-27 | |
1PlusChem | 1P00GSAD-5mg |
Enniatin B |
917-13-5 | ≥95% | 5mg |
$716.00 | 2025-02-27 |
Enniatin B Production Method
Production Method 1
Production Method 2
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
- A total synthesis of the ammonium ionophore, (-)-enniatin BTetrahedron Letters, 2012, 53(32), 4077-4079,
Production Method 3
- A convenient synthesis of naturally-occurring cyclic peptolidesPeptide Science, 2006, 43, 66-67,
Production Method 4
1.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
- A total synthesis of the ammonium ionophore, (-)-enniatin BTetrahedron Letters, 2012, 53(32), 4077-4079,
Production Method 5
- Synthesis of enniatin B stereoisomersChemische Berichte, 1968, 101(5), 1532-9,
Production Method 6
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
- A total synthesis of the ammonium ionophore, (-)-enniatin BTetrahedron Letters, 2012, 53(32), 4077-4079,
Production Method 7
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
- A total synthesis of the ammonium ionophore, (-)-enniatin BTetrahedron Letters, 2012, 53(32), 4077-4079,
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
- A total synthesis of the ammonium ionophore, (-)-enniatin BTetrahedron Letters, 2012, 53(32), 4077-4079,
Production Method 9
1.2 overnight, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
- A total synthesis of the ammonium ionophore, (-)-enniatin BTetrahedron Letters, 2012, 53(32), 4077-4079,
Production Method 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ; 15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ; overnight, 0 °C
- A total synthesis of the ammonium ionophore, (-)-enniatin BTetrahedron Letters, 2012, 53(32), 4077-4079,
Enniatin B Raw materials
- tert-Butoxycarbonyl-D-valine
- (2R)-2-Hydroxy-3-methylbutanoic Acid
- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-,(1R)-1-carboxy-2-methylpropyl ester
- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-,(1R)-2-methyl-1-[(phenylmethoxy)carbonyl]propyl ester
- L-Valine, N-methyl-, (1R)-2-methyl-1-[(phenylmethoxy)carbonyl]propyl ester, hydrochloride (1:1)
- (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
- Benzyl (2R)-2-hydroxy-3-methylbutanoate
Enniatin B Preparation Products
Enniatin B Related Literature
-
Kristin J. Labby,Stoyan G. Watsula,Sylvie Garneau-Tsodikova Nat. Prod. Rep. 2015 32 641
-
David E. Fenton Chem. Soc. Rev. 1977 6 325
-
D. W. Russell Q. Rev. Chem. Soc. 1966 20 559
-
Mirko Peitzsch,Michael Sulyok,Martin T?ubel,Vinay Vishwanath,Esmeralda Krop,Alicia Borràs-Santos,Anne Hyv?rinen,Aino Nevalainen,Rudolf Krska,Lennart Larsson J. Environ. Monit. 2012 14 2044
-
Liwen Zhang,Chen Wang,Kang Chen,Weimao Zhong,Yuquan Xu,István Molnár Nat. Prod. Rep. 2023 40 62
Additional information on Enniatin B
Enniatin B: A Comprehensive Overview of Its Chemistry, Biology, and Emerging Therapeutic Applications
Enniatin B, a naturally occurring nitrilopeptide, is a compound with the chemical formula C35H55N7O8 and a CAS number of 917-13-5. This compound is primarily derived from Penicillium roqueforti, a well-known mold used in the production of blue cheese. Over the years, Enniatin B has garnered significant attention in the scientific community due to its unique structural properties and a growing body of research highlighting its potential biological activities. This article provides an in-depth exploration of Enniatin B, encompassing its chemical synthesis, biological mechanisms, pharmacological effects, and the latest advancements in its therapeutic applications.
The chemical structure of Enniatin B is characterized by a cyclic backbone composed of seven amino acids, with two nitrile groups at positions 3 and 7. This distinctive configuration imparts remarkable stability and reactivity to the molecule, making it a subject of intense interest in medicinal chemistry. The synthesis of Enniatin B typically involves fermentation processes followed by purification steps to isolate the active compound. Recent advancements in biotechnological methods have enabled more efficient production techniques, which are crucial for scaling up its availability for research and therapeutic purposes.
Beyond its structural uniqueness, Enniatin B has demonstrated a wide range of biological activities that make it a promising candidate for various therapeutic applications. One of the most notable properties of Enniatin B is its antibacterial efficacy. Studies have shown that it exhibits potent activity against multiple drug-resistant strains of bacteria, including some Gram-positive species. This property is particularly relevant in an era where antibiotic resistance is becoming increasingly prevalent worldwide. The mechanism behind its antibacterial action involves the disruption of bacterial cell wall synthesis and membrane integrity, leading to cell lysis and death.
In addition to its antibacterial properties, Enniatin B has also been investigated for its potential role in neuroprotection. Emerging research suggests that this compound may have neurotrophic effects, promoting the growth and survival of neurons. This finding has sparked interest in exploring Enniatin B as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have demonstrated that Enniatin B can attenuate neuroinflammation and oxidative stress, key pathological features associated with these conditions. Furthermore, its ability to cross the blood-brain barrier enhances its potential as a treatment option for central nervous system disorders.
The anti-inflammatory properties of Enniatin B have also been extensively studied. Chronic inflammation is implicated in various diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. Research indicates that Enniatin B can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). These actions contribute to reduced inflammation and associated symptoms, making Enniatin B a candidate for anti-inflammatory therapies.
Another area where Enniatin B shows promise is in antitumor activity. Preliminary studies have revealed that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells. Its ability to disrupt mitochondrial function and activate stress signaling pathways contributes to this effect. The specificity of Enniatin B towards cancer cells makes it an attractive candidate for further development into an anticancer drug. Combination therapies involving Enniatin B with existing chemotherapeutic agents are being explored to enhance treatment efficacy.
The pharmacokinetics of Enniatin B are another critical aspect that influences its therapeutic potential. Studies have shown that it exhibits good oral bioavailability and can be detected in various tissues after administration. This suggests that it may be suitable for systemic delivery methods such as oral tablets or injectables. However, further research is needed to optimize dosing regimens and minimize any potential side effects associated with long-term use.
The safety profile of Enniatin B is another important consideration. While preclinical studies suggest that it is generally well-tolerated at therapeutic doses, potential adverse effects need to be thoroughly evaluated in human trials. Monitoring parameters such as liver function tests and blood counts will be essential during clinical trials to ensure patient safety.
The future directions for research on Enniatin B are multifaceted. One key area is the development of derivatives with enhanced bioactivity. By modifying specific structural features of Enniatin B, researchers aim to create compounds with improved efficacy and reduced toxicity. Another avenue is exploring synergistic combinations with other drugs to maximize therapeutic benefits while minimizing side effects.
Additionally, investigating the molecular mechanisms underlying the biological activities of Enniatin B will provide deeper insights into its mode of action. This information will be crucial for designing more targeted therapies and understanding any off-target effects that may arise.
In conclusion, Enniatin B stands out as a multifaceted compound with significant potential in various therapeutic areas due to its unique chemical structure and diverse biological activities. From antibacterial effects to neuroprotection and anti-inflammatory actions, this nitrilopeptide offers promising prospects for future medical applications. As research continues to uncover new insights into its mechanisms and optimize production methods, Enniatin B is poised to play an increasingly important role in addressing some of today's most pressing health challenges.
917-13-5 (Enniatin B) Related Products
- 19893-23-3(Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl])
- 64763-82-2(Bassianolide)
- 11113-62-5(Enniatin complex)
- 4530-21-6(Enniatin A1)
- 19914-20-6(Enniatin B1)
- 2503-13-1(Enniatin A)
- 2001-95-8(Valinomycin)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 857369-11-0(2-Oxoethanethioamide)

